

Crystal Structure of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate: A Technical Assessment

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Compound of Interest

Compound Name: *Ethyl 5-(chloromethyl)isoxazole-3-carboxylate*

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Executive Summary

Ethyl 5-(chloromethyl)isoxazole-3-carboxylate is a heterocyclic compound of interest in medicinal chemistry and materials science. A thorough investigation of public scientific databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals that the single-crystal X-ray structure of this specific compound has not been publicly reported. While the compound is commercially available, its detailed three-dimensional atomic arrangement, crucial for understanding its solid-state properties and intermolecular interactions, remains undetermined.

This guide, therefore, presents a comprehensive analysis of a closely related analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, for which detailed crystallographic data is available^[1]. This analogue provides valuable insights into the likely structural characteristics of the isoxazole carboxylate scaffold. The following sections detail the experimental protocols for the synthesis and crystallization of similar isoxazole derivatives, present the crystallographic data for the analogue in a structured format, and provide visualizations of relevant experimental workflows.

Introduction to Isoxazole Derivatives

Isoxazole derivatives are a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in the ring. They are prominent scaffolds in drug discovery, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The substituent at the 5-position of the isoxazole ring plays a critical role in modulating these activities. The title compound, **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate**, with its reactive chloromethyl group, serves as a versatile building block for the synthesis of more complex molecules. Understanding its crystal structure would provide invaluable information for rational drug design and the development of novel materials.

Experimental Protocols

While the specific experimental protocol for the crystallization of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** is not available, a general methodology for the synthesis and crystallization of similar isoxazole derivatives can be extrapolated from the literature.

General Synthesis of Ethyl 5-substituted-isoxazole-3-carboxylates

A common route for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition reaction between a nitrile oxide and an alkyne. For the synthesis of the title compound, a plausible synthetic route would involve the reaction of ethyl 2-chloro-3-oxobutanoate with hydroxylamine to form an oxime, followed by cyclization.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for isoxazole derivatives include ethanol, ethyl acetate, and dichloromethane. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and allowing the solution to cool slowly to room temperature. The container is then loosely covered to allow for slow evaporation of the solvent over several days to weeks, promoting the formation of well-ordered crystals.

X-ray Diffraction Analysis

Data collection for single-crystal X-ray diffraction is typically performed on a diffractometer equipped with a CCD area detector using Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α ($\lambda = 1.54184 \text{ \AA}$) radiation. The collected data is then processed to determine the unit cell parameters and the space group. The structure is solved by direct methods and refined by full-matrix least-squares on F^2 .

Crystallographic Data for Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate

The crystal structure of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate provides a valuable reference for the probable solid-state conformation of the title compound[1]. The key crystallographic data are summarized in the tables below.

Crystal Data and Structure Refinement

Parameter	Value
Empirical formula	C ₁₂ H ₁₂ N ₂ O ₃
Formula weight	232.24
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Triclinic
Space group	P-1
Unit cell dimensions	
a	7.591(2) Å
b	11.303(4) Å
c	13.818(4) Å
α	88.155(4)°
β	87.008(4)°
γ	86.233(4)°
Volume	1181.0(6) Å ³
Z	4
Density (calculated)	1.304 Mg/m ³
Absorption coefficient	0.096 mm ⁻¹
F(000)	488
Refinement	
Final R indices [I>2σ(I)]	R1 = 0.0441, wR2 = 0.1098
R indices (all data)	R1 = 0.0718, wR2 = 0.1221

Data obtained from the crystallographic study of Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate.[\[1\]](#)

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and crystal structure determination of an isoxazole derivative.



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A generalized workflow for synthesis and crystal structure determination.

Conclusion

While the definitive crystal structure of **Ethyl 5-(chloromethyl)isoxazole-3-carboxylate** remains to be determined, the analysis of its close analogue, Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, provides a strong foundation for understanding its likely molecular geometry and packing in the solid state. The chloromethyl group is expected to influence the intermolecular interactions, potentially leading to the formation of C-H···O or C-H···N hydrogen bonds, which would be crucial for its crystal packing. The determination of its actual crystal structure through single-crystal X-ray diffraction is highly encouraged to provide a complete understanding of this versatile chemical building block. This would be of significant benefit to researchers in the fields of medicinal chemistry and materials science, enabling more precise molecular modeling and the rational design of new compounds with desired properties.

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References

- 1. chemsynthesis.com [chemsynthesis.com]
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